Methyl vinyl sulfone

Description

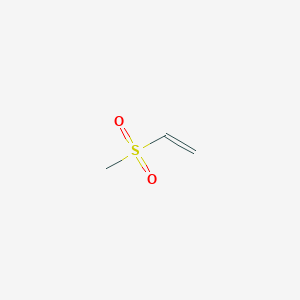

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIJTQZXUURFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031628 | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

252 to 255 °F at 24 mmHg (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3680-02-2 | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6N4PU5BSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of methyl vinyl sulfone?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl sulfone (MVS) is a reactive organosulfur compound with the chemical formula C₃H₆O₂S.[1] It is characterized by the presence of a vinyl group directly attached to a sulfonyl group, making it a potent Michael acceptor. This high reactivity makes MVS a valuable reagent in organic synthesis and a versatile tool in chemical biology and drug discovery. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with experimental protocols and key applications.

Physical and Chemical Properties

This compound is a clear, pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂S | [1] |

| Molecular Weight | 106.14 g/mol | [2] |

| Appearance | Clear pale yellow liquid | [1] |

| Boiling Point | 115-117 °C at 19 mmHg (252-255 °F at 24 mmHg) | [2] |

| Density | 1.212 g/mL at 25 °C | [2] |

| Solubility in Water | 10 to 50 mg/mL at 17.2 °C (63 °F) | |

| Refractive Index (n20/D) | 1.463 | [2] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [2] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 3680-02-2 | [1] |

| IUPAC Name | 1-(methylsulfonyl)ethene | [1] |

| SMILES | CS(=O)(=O)C=C | [1] |

| InChI | InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | [3] |

Experimental Protocols

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method - General Procedure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method.[4]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

-

Solubility in Water (General Procedure)

The solubility of an organic compound in water provides insight into its polarity.

-

Apparatus: Test tube, graduated cylinder or pipette, vortex mixer (optional).

-

Procedure:

-

To a test tube, add a known volume of deionized water (e.g., 1 mL).

-

Add a small, measured amount of this compound (e.g., 10 mg).

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Allow the mixture to stand and observe if the this compound has completely dissolved.

-

If it dissolves, continue adding small, known amounts of the solute until it no longer dissolves to determine the approximate solubility.[5][6]

-

Synthesis of this compound

A common method for the synthesis of this compound involves the elimination reaction of 2-(methylsulfonyl)ethanol (B46698).[7]

-

Reactants: 2-(methylsulfonyl)ethanol, triethylamine (B128534) (TEA), methanesulfonyl chloride, dichloromethane (B109758) (DCM).

-

Procedure:

-

A solution of 2-(methylsulfonyl)ethanol (1 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath with stirring.[7]

-

Methanesulfonyl chloride (0.68 mL, 8.85 mmol) is added dropwise to the cooled solution.[7]

-

The reaction mixture is stirred at 0 °C for 1.5 hours.[7]

-

The mixture is then poured into a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and 2N HCl.[7]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[7]

-

Chemical Reactivity and Mechanisms

The primary mode of reactivity for this compound is the Michael addition , a nucleophilic addition to the β-carbon of the vinyl group. The electron-withdrawing sulfonyl group strongly activates the double bond, making it highly electrophilic.

Michael Addition Reaction

This compound readily reacts with a wide range of nucleophiles, including thiols, amines, and carbanions. The reaction with thiols is particularly efficient and is often utilized in bioconjugation and materials science.[8]

The general mechanism for the base-catalyzed Michael addition of a thiol to this compound is as follows:

-

Deprotonation: A base removes the acidic proton from the thiol, generating a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the this compound.

-

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.

Applications in Research and Development

Derivatization Agent in HPLC-MS

This compound is employed as a derivatization reagent to enhance the detection of certain biomolecules in high-performance liquid chromatography-mass spectrometry (HPLC-MS). A notable application is the specific derivatization of pseudouridine (B1679824), a modified nucleoside found in RNA.[9] The addition of the methyl sulfonyl group increases the hydrophilicity and imparts a fixed charge, improving chromatographic separation and ionization efficiency in mass spectrometry.[9]

Experimental Workflow: Derivatization of Pseudouridine for HPLC-MS Analysis

Use in Proteomics and Chemical Biology

The high reactivity of this compound towards nucleophilic amino acid residues, such as cysteine and lysine, makes it a valuable tool in proteomics.[10][11] It can be incorporated into chemical probes and cross-linkers to study protein structure, function, and interactions. The vinyl sulfone moiety acts as a covalent warhead that irreversibly binds to target proteins.[10]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the vinyl and methyl protons.

-

¹H NMR (CDCl₃, 90 MHz): δ 6.77 (dd, 1H, J = 16.4, 9.5 Hz), 6.44 (d, 1H, J = 16.4 Hz), 6.12 (d, 1H, J = 9.5 Hz), 2.97 (s, 3H).[3]

-

Interpretation: The three distinct signals in the vinyl region (δ 6.1-6.8 ppm) correspond to the three non-equivalent vinyl protons, with their splitting patterns (doublet of doublets and two doublets) confirming their coupling relationships. The singlet at δ 2.97 ppm corresponds to the three equivalent protons of the methyl group.[3][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows strong absorptions characteristic of the sulfonyl and vinyl functional groups.

-

Key IR Absorptions (neat):

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 106

-

Major Fragments: The fragmentation often involves the loss of the methyl group (M-15), the vinyl group (M-27), or cleavage of the C-S bond.[15]

Safety Information

This compound is a toxic and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and can react exothermically with reducing agents.[1] Polymerization can occur in the presence of catalysts or initiators.[1]

References

- 1. This compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97 3680-02-2 [sigmaaldrich.com]

- 3. This compound(3680-02-2) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Pseudouridine detection improvement by derivatization with this compound and capillary HPLC-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solved Below is the 1H spectrum of this compound. | Chegg.com [chegg.com]

- 13. This compound(3680-02-2) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Laboratory Synthesis of Methyl Vinyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl vinyl sulfone is a valuable bifunctional reagent in organic synthesis, renowned for its utility as a Michael acceptor and its role in the formation of various heterocyclic compounds. Its application in drug discovery and materials science necessitates reliable and efficient laboratory-scale synthetic protocols. This guide provides a comprehensive overview of the common methods for the preparation of this compound, complete with detailed experimental procedures, comparative data, and workflow visualizations to aid researchers in its synthesis.

Introduction

This compound, with the chemical formula C₃H₆O₂S, is a colorless to slightly yellow liquid.[1] Its high reactivity stems from the electron-withdrawing sulfonyl group, which activates the vinyl moiety towards nucleophilic attack. This property makes it a key building block in various chemical transformations, including Michael additions, Heck vinylations, and cycloaddition reactions.[1][2] This document outlines two primary, reliable methods for its laboratory synthesis: the elimination reaction of a β-substituted ethanol (B145695) derivative and the reaction of a sulfinate salt with a vinyl halide equivalent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 106.14 g/mol | [1] |

| Boiling Point | 115-117 °C at 19 mmHg | [1] |

| Density | 1.212 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.463 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Stability | Stable, but incompatible with strong oxidizing agents. Can undergo exothermic polymerization. | [1][3] |

Synthetic Methodologies

Two prevalent and effective methods for the laboratory synthesis of this compound are detailed below.

Method 1: Elimination Reaction from 2-(Methylsulfonyl)ethanol (B46698)

This method involves the dehydration of 2-(methylsulfonyl)ethanol to form the corresponding vinyl sulfone. The reaction is typically carried out in the presence of a base and a dehydrating agent, such as methanesulfonyl chloride.

Reaction Pathway:

Caption: Elimination reaction pathway for the synthesis of this compound.

Experimental Protocol:

A detailed protocol for this method is as follows[4]:

-

To a stirred solution of 2-(methylsulfonyl)ethanol (1.0 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL), cooled to 0 °C, add methanesulfonyl chloride (0.68 mL, 8.85 mmol) dropwise.

-

Maintain the reaction mixture at 0 °C and continue stirring for 1.5 hours.

-

Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and 2N HCl.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-(Methylsulfonyl)ethanol | [4] |

| Reagents | Methanesulfonyl chloride, Triethylamine | [4] |

| Solvent | Dichloromethane | [4] |

| Reaction Temperature | 0 °C | [4] |

| Reaction Time | 1.5 hours | [4] |

| Yield | Not explicitly stated as a pure product in the provided abstract, but a 1:1 mixture with a byproduct was obtained. Further purification would be required. | [4] |

Method 2: Synthesis from Sulfinic Acid Sodium Salt and a Dibromide

This catalyst-free method provides an economical and convenient route to vinyl sulfones by reacting a sulfinic acid sodium salt with a dibromide.[5][6]

Reaction Pathway:

Caption: Synthesis of this compound via reaction of a sulfinate salt and a dibromide.

Experimental Protocol:

A general procedure based on the synthesis of various vinyl sulfones is as follows[5]:

-

In a round-bottom flask, dissolve the sodium methanesulfinate and 1,2-dibromoethane in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Sodium methanesulfinate, 1,2-Dibromoethane | [5] |

| Solvent | N,N-Dimethylformamide (DMF) | [5] |

| Reaction Temperature | 80 °C | [5] |

| Yield | Good yields are reported for various phenyl and methyl vinyl sulfones. | [5][6] |

| Catalyst | None required | [5][6] |

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Purification Workflow:

Caption: General workflow for the purification of this compound.

A common purification method involves passing the crude product through a column of alumina, followed by degassing and vacuum distillation.[1] The purified product should be stored at a low temperature (-190 °C is suggested for long-term storage) to prevent polymerization.[1]

Safety Considerations

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is incompatible with strong oxidizing agents and can undergo exothermic polymerization, so it should be stored and handled with care.[1][3] All synthetic and purification steps should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved in a laboratory setting through several reliable methods. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The elimination reaction from 2-(methylsulfonyl)ethanol offers a direct route, while the use of sulfinic acid salts provides a versatile and catalyst-free alternative. Proper purification and handling are essential to ensure the quality and stability of the final product for its application in research and development.

References

- 1. This compound | 3680-02-2 [chemicalbook.com]

- 2. Buy this compound | 3680-02-2 [smolecule.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 6. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

Methyl Vinyl Sulfone: A Versatile Michael Acceptor for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl sulfone (MVS) is a highly reactive and versatile Michael acceptor that has garnered significant attention in organic synthesis and medicinal chemistry. Its electron-deficient double bond, activated by the strongly electron-withdrawing sulfonyl group, readily undergoes conjugate addition with a wide range of nucleophiles. This reactivity makes MVS a valuable building block for the synthesis of complex molecules and a key functional group in the design of targeted covalent inhibitors for drug development. This technical guide provides a comprehensive overview of the core principles of MVS as a Michael acceptor, including its reactivity, applications, and detailed experimental protocols.

Core Chemistry and Reaction Mechanisms

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the sulfonyl group serves as a potent electron-withdrawing group, polarizing the molecule and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The general mechanism for the Michael addition of a nucleophile to this compound proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The reaction can be catalyzed by either a base or a nucleophile.

-

Base-Catalyzed Mechanism: A base deprotonates the nucleophile to form a more potent nucleophile, which then attacks the β-carbon of MVS.

-

Nucleophile-Catalyzed Mechanism: A nucleophilic catalyst first adds to MVS to form a zwitterionic intermediate, which then deprotonates the nucleophile, initiating the Michael addition.

Figure 1: General Mechanism of Michael Addition to this compound.

Quantitative Data on Michael Addition Reactions

The efficiency of the Michael addition to this compound is influenced by the nature of the nucleophile, the solvent, and the catalyst employed. The following tables summarize representative quantitative data for the reaction of MVS with common amine and thiol nucleophiles.

Table 1: Michael Addition of Amines to this compound

| Entry | Amine Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine (B48309) | Methanol | None | 2 | 95 | [1] |

| 2 | Piperidine | Dichloromethane | None | 1 | 98 | [2] |

| 3 | Morpholine | Ethanol | None | 1.5 | 96 | [2] |

| 4 | Aniline | Water | Boric Acid/Glycerol | 0.5 | 92 | [3] |

| 5 | n-Butylamine | Benzene | None | 24 | 85 | [2] |

| 6 | Diethylamine | Benzene | None | 48 | 78 | [2] |

Table 2: Michael Addition of Thiols to this compound

| Entry | Thiol Nucleophile | Solvent | Catalyst | Time (min) | Yield (%) | Reference |

| 1 | Thiophenol | None | None | 30 | 93 | [4] |

| 2 | 4-Chlorothiophenol | None | None | 15 | 98 | [4] |

| 3 | Benzylthiol | None | None | 45 | 76 | [4] |

| 4 | N-acetyl-L-cysteine | PBS (pH 7.4) | None | - | - | [5] |

| 5 | Hexanethiol | - | Triethylamine | - | >99 | [6][7] |

| 6 | 2-Phenylethanethiol | Methanol-d4 | None | 60 | ~88 (equilibrium) | [8] |

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzhydrylsulfonyl)ethan-1-amine from this compound and Benzylamine

This protocol describes a typical Michael addition of a primary amine to this compound.

Materials:

-

This compound

-

Benzylamine

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add benzylamine (1.1 eq) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary, although in many cases the product is of sufficient purity after solvent removal.

Protocol 2: Synthesis of S-(2-(Methylsulfonyl)ethyl)-L-cysteine from this compound and L-Cysteine

This protocol illustrates the reaction of MVS with a biologically relevant thiol.

Materials:

-

This compound

-

L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction vessel

-

Stirrer

Procedure:

-

Dissolve L-cysteine in PBS (pH 7.4) to a final concentration of 10 mM.

-

Add this compound to the L-cysteine solution in a 1:1 molar ratio.

-

Incubate the reaction mixture at 37°C with continuous stirring.

-

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

The resulting product, S-(2-(methylsulfonyl)ethyl)-L-cysteine, can be purified by preparative HPLC if required.

Applications in Drug Development: Covalent Inhibition of Cysteine Proteases

This compound and its derivatives are widely employed as "warheads" in the design of targeted covalent inhibitors, particularly for cysteine proteases. The thiol group of the active site cysteine residue acts as a nucleophile, attacking the vinyl sulfone to form a stable, irreversible thioether linkage, thereby inactivating the enzyme.

Inhibition of Cathepsin L in Cancer Metastasis

Cathepsin L is a lysosomal cysteine protease that is often overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[9][10] It contributes to the degradation of the extracellular matrix (ECM), facilitating cancer cell invasion.[11][12] Inhibitors containing a vinyl sulfone moiety can covalently bind to the active site cysteine of Cathepsin L, blocking its proteolytic activity and thereby inhibiting cancer cell invasion and metastasis.[13]

Figure 2: Inhibition of Cathepsin L-mediated ECM degradation by a this compound inhibitor.

Inhibition of Chikungunya Virus nsP2 Protease

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes debilitating joint pain. The viral replication machinery relies on a polyprotein precursor that is cleaved into individual non-structural proteins (nsP1-4) by the viral nsP2 protease, a cysteine protease.[10][14][15] The processing of this polyprotein is essential for the formation of a functional replication complex.[16] Vinyl sulfone-based inhibitors can covalently modify the active site cysteine of the nsP2 protease, preventing polyprotein processing and thereby inhibiting viral replication.[17]

Figure 3: Inhibition of CHIKV nsP2 protease and replication by a this compound inhibitor.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of organic chemists and drug discovery scientists. Its predictable and efficient reactivity as a Michael acceptor allows for the straightforward synthesis of a diverse range of molecular architectures. Furthermore, its ability to act as a covalent warhead for inhibiting cysteine proteases has positioned it as a valuable privileged scaffold in the development of novel therapeutics for a variety of diseases, from cancer to viral infections. The data and protocols presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this compound in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. performance - GraphViz Dot very long duration of generation - Stack Overflow [stackoverflow.com]

- 3. LabXchange [labxchange.org]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 10. Interdomain Flexibility of Chikungunya Virus nsP2 Helicase-Protease Differentially Influences Viral RNA Replication and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. DSpace [repository.kaust.edu.sa]

- 15. Full length and protease domain activity of chikungunya virus nsP2 differ from other alphavirus nsP2 proteases in recognition of small peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

The Michael Addition Reaction of Methyl Vinyl Sulfone with Thiols and Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl sulfone (MVS) is a prominent member of the vinyl sulfone class of compounds, characterized by a vinyl group attached to a methylsulfonyl moiety. This electron-withdrawing sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity profile makes MVS and its derivatives valuable tools in various scientific disciplines, particularly in the realm of chemical biology and drug development. The reaction of MVS with nucleophiles, primarily through a Michael-type addition, allows for the formation of stable covalent bonds with biological macromolecules. This guide provides an in-depth technical overview of the reactivity of this compound with two key classes of biological nucleophiles: thiols and amines.

Core Reactivity: The Michael Addition

The principal reaction of this compound with nucleophiles such as thiols and amines is the Michael addition, also known as conjugate addition. In this reaction, the nucleophile adds to the electrophilic β-carbon of the vinyl group, leading to the formation of a stable carbon-heteroatom bond. The reaction is typically thermodynamically favorable and can proceed under mild conditions.

The general mechanism involves the attack of the nucleophile on the β-carbon, which results in the formation of a resonance-stabilized carbanion intermediate. This intermediate is then protonated, yielding the final adduct. The rate of the Michael addition is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, pH, and the presence of catalysts.

Reactivity with Thiols

Thiols, particularly the thiol group of cysteine residues in proteins, are potent nucleophiles for Michael addition to this compound. The reaction is especially efficient at physiological pH, where a significant portion of the thiol group exists as the more nucleophilic thiolate anion. This high reactivity and selectivity for cysteine have made vinyl sulfones, including MVS, a popular "warhead" for the design of targeted covalent inhibitors (TCIs) that irreversibly bind to cysteine residues in the active or allosteric sites of enzymes.[1][2]

Studies have shown that vinyl sulfones react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates. For instance, ethyl vinyl sulfone reacts with hexanethiol approximately seven times faster than hexyl acrylate.[3][4] This selectivity is advantageous in biological systems where a multitude of potential nucleophiles are present.

Reactivity with Amines

Primary and secondary amines also readily undergo Michael addition with this compound. The uncatalyzed addition of amines to vinyl sulfones has been shown to be first-order with respect to the vinyl sulfone and second-order with respect to the amine.[3] This suggests a mechanism where one amine molecule acts as the nucleophile while a second amine molecule may assist in the proton transfer step. While vinyl sulfones can react with the ε-amino group of lysine (B10760008) residues in proteins, the reaction with thiols is generally faster and more selective under physiological conditions.

Quantitative Reactivity Data

A comprehensive understanding of the reactivity of this compound requires quantitative kinetic and yield data. The following tables summarize available data for the Michael addition of various thiols and amines to vinyl sulfones. It is important to note that specific kinetic parameters for this compound are not always available in the literature; in such cases, data for structurally similar vinyl sulfones are provided as a reference.

| Nucleophile | Vinyl Sulfone | Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (k) | Reference |

| Hexanethiol | Ethyl Vinyl Sulfone | Base | Not Specified | Not Specified | ~7x faster than with hexyl acrylate | [4] |

| 2'-(phenethyl)thiol | Phenyl Vinyl Sulfonate | Not Specified | Not Specified | Not Specified | ~3000x more reactive than N-benzyl vinyl sulfonamide | [5] |

| Glutathione | Vinyl Sulfone (on surface) | - | Aqueous Buffer | 25 | k_obs = 0.057 min⁻¹ (pseudo-first-order) | [6] |

| Ethanethiol | This compound | Triethylamine | Tetrahydrofuran | Room Temp | Rate coefficients calculated (ab initio) | [2] |

| Nucleophile | Vinyl Sulfone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N(H)Me-substituted vinyl sulfone | 2-phenylethanethiol | - | d4-MeOD | 27 | ~88% (at equilibrium) | [1] |

| Various amines | Methyl Vinyl Ketone | α-amylase | Not Specified | Not Specified | Not Specified | [7] |

| N-Boc α-amino acids | Various vinyl sulfones | Photocatalyst | 1,4-dioxane | 50 | 68-84 | [8][9] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound adducts. Below are representative protocols for the reaction of MVS with a thiol (N-acetylcysteine) and an amine (glycine), as well as a general protocol for protein labeling.

Protocol 1: Reaction of this compound with N-Acetylcysteine

This protocol describes the synthesis of S-(2-(methylsulfonyl)ethyl)-N-acetylcysteine.

Materials:

-

This compound (MVS)

-

N-acetylcysteine (NAC)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolve N-acetylcysteine (1.0 eq) in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 10 mM.

-

Add this compound (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Characterize the resulting product by ¹H NMR and mass spectrometry to confirm the formation of S-(2-(methylsulfonyl)ethyl)-N-acetylcysteine.

Protocol 2: Reaction of this compound with Glycine (B1666218)

This protocol outlines the synthesis of N-(2-(methylsulfonyl)ethyl)glycine.

Materials:

-

This compound (MVS)

-

Glycine

-

Sodium bicarbonate

-

Deionized water

-

Dowex 50WX8 resin (H⁺ form)

-

Lyophilizer

Procedure:

-

Dissolve glycine (1.0 eq) and sodium bicarbonate (2.2 eq) in deionized water.

-

Add this compound (1.1 eq) to the solution.

-

Stir the reaction mixture at 40°C for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and acidify with Dowex 50WX8 resin to pH 3.

-

Filter the resin and wash with deionized water.

-

Concentrate the filtrate under reduced pressure.

-

Add ethanol to the concentrated solution to precipitate the product.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

-

Further purify the product by recrystallization or lyophilization.

-

Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 3: General Protocol for Protein Labeling with a Vinyl Sulfone Reagent

This protocol provides a general workflow for the covalent modification of cysteine residues in a protein.[9]

Materials:

-

Protein with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

-

Vinyl sulfone-containing labeling reagent (dissolved in a water-miscible organic solvent like DMSO or DMF).

-

Reducing agent (e.g., TCEP or DTT), if cysteines are disulfide-bonded.

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Protein Preparation (if necessary): If the target cysteine residues are involved in disulfide bonds, reduce the protein by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by buffer exchange.

-

Conjugation: Add the vinyl sulfone reagent (typically a 5-20 fold molar excess over the protein) to the protein solution. Ensure the final concentration of the organic solvent is low (<10% v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

-

Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to consume any unreacted vinyl sulfone. Incubate for 30-60 minutes.

-

Purification: Purify the protein conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.

-

Characterization: Characterize the final conjugate to determine the extent of labeling using techniques such as mass spectrometry or SDS-PAGE.

Applications in Drug Development and Chemical Biology

The selective and robust reactivity of this compound and its derivatives with biological nucleophiles has led to their widespread use in drug discovery and as chemical probes.

Targeted Covalent Inhibitors

The ability of vinyl sulfones to covalently modify cysteine and histidine residues has been extensively exploited in the design of targeted covalent inhibitors (TCIs).[1] These inhibitors offer several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.

Inhibition of Carbonic Anhydrase IX (CAIX): Some vinyl sulfone-based compounds have been developed as inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many hypoxic tumors.[10][11] In an innovative prodrug strategy, a "pre-vinylsulfone" compound is designed to be activated within the enzyme's active site. A basic residue, such as histidine, in the active site facilitates a β-elimination reaction, generating the reactive vinyl sulfone moiety in situ. This newly formed vinyl sulfone then rapidly reacts with a nearby nucleophilic residue (e.g., another histidine), forming a covalent bond and irreversibly inhibiting the enzyme.[10][11] Downstream effects of CAIX inhibition include disruption of pH regulation, which can lead to increased intracellular acidification and subsequently trigger apoptosis through pathways involving p53 and caspases.[10][12]

Inhibition of Viral Proteases (e.g., nsP2 Protease): Vinyl sulfone-based inhibitors have also shown promise as antiviral agents. For example, they have been developed to target the nsP2 cysteine protease of alphaviruses like Chikungunya virus.[12][13] The nsP2 protease is essential for processing the viral polyprotein, a critical step in the viral replication cycle. By covalently modifying the catalytic cysteine residue in the active site of nsP2, vinyl sulfone inhibitors block this processing, thereby halting viral replication.[13][14][15]

Caption: Inhibition of Carbonic Anhydrase IX by vinyl sulfones disrupts pH homeostasis, leading to apoptosis.

Caption: Vinyl sulfone inhibitors block viral replication by covalently modifying the nsP2 protease.

Bioconjugation and Chemical Probes

The thiol-selective reactivity of vinyl sulfones makes them excellent reagents for bioconjugation. They are used to attach various labels, such as fluorescent dyes or biotin, to proteins for detection and analysis. The stability of the resulting thioether bond is a significant advantage over other chemistries, such as maleimide-thiol conjugation, which can be reversible under certain conditions.

References

- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of alphavirus nonstructural protein 2 (nsP2) in mosquito cells inhibits viral RNA replication in both a protease activity-dependent and -independent manner | Publication | The Pirbright Institute [pirbright.ac.uk]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl Vinyl Sulfone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl vinyl sulfone (CAS No: 3680-02-2), a key reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Data Presentation

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate analysis and comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The molecule, with the structure CH₃SO₂CH=CH₂, presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Coupling Constants (J) Hz (Typical Values) |

| -SO₂CH = | 6.8 - 7.2 | dd | J (trans) = ~16 Hz, J (cis) = ~9 Hz |

| =CH ₂ (trans to -SO₂R) | 6.2 - 6.5 | d | J (trans) = ~16 Hz |

| =CH ₂ (cis to -SO₂R) | 6.0 - 6.3 | d | J (cis) = ~9 Hz |

| -CH ₃ | 2.9 - 3.2 | s | - |

Note: Specific, experimentally-derived chemical shifts and coupling constants were not available in the searched literature. Values are estimated based on typical ranges for vinyl sulfones. Spectra are available from sources such as Sigma-Aldrich and ChemicalBook for direct interpretation.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted Range) |

| -SO₂C H= | 135 - 145 |

| =C H₂ | 125 - 135 |

| -C H₃ | 40 - 45 |

Note: Experimentally-derived chemical shifts were not explicitly listed in the search results. Values are based on typical ranges for similar functional groups. Spectra are available from various chemical suppliers and databases.[1][2]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy reveals the key functional groups present in this compound, particularly the sulfone and vinyl moieties.

Table 3: IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| Vinyl C-H | 3100 - 3000 | Stretch |

| Methyl C-H | 3000 - 2850 | Stretch |

| C=C | 1680 - 1640 | Stretch |

| S=O | 1350 - 1300 | Asymmetric Stretch |

| S=O | 1160 - 1120 | Symmetric Stretch |

| C-S | 800 - 600 | Stretch |

Note: These are characteristic absorption ranges. Specific peak values can be obtained from spectra provided by sources like ChemicalBook and SpectraBase.[3]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight of approximately 106.14 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 106 | Moderate | [M]⁺, [C₃H₆O₂S]⁺ |

| 79 | High | [CH₃SO₂]⁺ |

| 65 | High | [SO₂H]⁺ |

| 63 | High | [CH₃S]⁺ |

| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: Data compiled from multiple sources. Relative intensities can vary based on instrumentation and experimental conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are representative of standard procedures for obtaining the data presented above.

2.1. NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (approx. 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio for all carbon signals.

-

Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.2. IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A single drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are pressed together to form a thin liquid film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion. For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Ionization: In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a known chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Methyl Vinyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl sulfone (MVS) is a small, electrophilic molecule that functions as a covalent modifier of biological macromolecules. Its primary mechanism of action is through a Michael-type addition reaction, predominantly with nucleophilic cysteine residues in proteins. This irreversible modification can lead to the inactivation of enzymes and the disruption of cellular signaling pathways. While MVS itself is a relatively simple molecule, the vinyl sulfone moiety is a key "warhead" incorporated into the design of more complex and targeted covalent inhibitors for a range of therapeutic targets, including proteases and phosphatases. This guide provides a comprehensive overview of the chemical basis of MVS's activity, quantitative insights into its reactivity, detailed experimental protocols for its study, and a depiction of its potential impact on cellular signaling.

Core Mechanism of Action: Covalent Modification via Michael Addition

This compound (C₃H₆O₂S) is an α,β-unsaturated sulfone. The electron-withdrawing nature of the sulfone group renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack.[1][2] In a biological context, the most prominent nucleophiles are the side chains of specific amino acids.

The primary mechanism of action of MVS is the irreversible covalent modification of proteins through a Michael addition reaction.[1] While it can react with other nucleophilic residues such as lysine (B10760008) and histidine, its highest reactivity is towards the thiol group of cysteine residues.[3] This reaction is particularly favored at physiological or slightly alkaline pH, where a greater proportion of cysteine residues exist in the more nucleophilic thiolate anion form.[4]

The reaction proceeds as follows: the thiolate anion of a cysteine residue attacks the β-carbon of the vinyl group, forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions.[3]

It is important to note that while the vinyl sulfone moiety is a potent electrophile, the reactivity of MVS itself is not as high as more complex vinyl sulfone-containing molecules that have additional structural features to enhance binding to specific protein targets.[5] In fact, one study noted that this compound had no significant inhibitory effect on the protein tyrosine phosphatase YopH, even at a high concentration of 20 mM over a prolonged period.[5] This suggests that MVS's reactivity is often not sufficient for potent biological activity without a guiding molecular structure to increase its effective concentration at a target site.

Quantitative Data on Reactivity

| Reaction System | Reactant | pH | Observed Rate Constant (k_obs) | Reference |

| Vinyl Sulfone-Functionalized Self-Assembled Monolayer | Glutathione (B108866) (GSH) | 7.5 | 0.057 min⁻¹ | [6][7] |

This table summarizes the pseudo-first-order rate constant for the reaction of a vinyl sulfone immobilized on a surface with glutathione in solution. While not identical to MVS in solution, it provides an indication of the reactivity of the vinyl sulfone moiety with a key biological thiol.

The reactivity of more complex vinyl sulfone-containing molecules has been characterized, often in the context of enzyme inhibition. These values, while not directly applicable to MVS, highlight the potency that can be achieved by incorporating the vinyl sulfone warhead into a targeted molecular scaffold.

| Inhibitor | Target Enzyme | IC₅₀ | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| RA-0002034 (a β-amidothis compound) | Chikungunya nsP2 Cysteine Protease | 58 ± 17 nM | 6.4 x 10³ | [8][9] |

| A related β-amidothis compound (1a) | Chikungunya nsP2 Cysteine Protease | 60 nM | Not Reported | [10][11] |

Experimental Protocols

Assay for Thiol Reactivity using NMR Spectroscopy

This protocol allows for the direct observation of the reaction between MVS and a model thiol, such as N-acetylcysteine (NAC), to confirm the Michael addition mechanism.

Materials:

-

This compound (MVS)

-

N-acetylcysteine (NAC)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of MVS in the chosen deuterated solvent.

-

Prepare a stock solution of NAC in the same deuterated solvent.

-

Acquire a baseline ¹H NMR spectrum of the NAC solution.

-

Add a molar excess of the MVS stock solution to the NAC solution in the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra over time.

-

Analysis: Monitor the disappearance of the vinyl proton signals of MVS and the appearance of new signals corresponding to the MVS-NAC adduct. The change in the chemical shifts of the protons adjacent to the sulfur in NAC will also indicate adduct formation.[12]

Enzyme Inhibition Assay

This protocol can be used to determine the inhibitory potential of MVS against a target enzyme, particularly one with a known or suspected catalytic cysteine.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound (MVS) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure for IC₅₀ Determination:

-

Prepare a series of dilutions of MVS in the assay buffer.

-

In a microplate, add the target enzyme to each well.

-

Add the different concentrations of MVS to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Analysis: Plot the enzyme activity against the logarithm of the MVS concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Proteomic Target Identification using Mass Spectrometry

This protocol outlines a general workflow to identify the protein targets of MVS in a complex biological sample, such as a cell lysate.

Materials:

-

Cell culture and lysis reagents

-

This compound (MVS)

-

Dithiothreitol (DTT) and iodoacetamide (B48618) (IAM)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with MVS at a desired concentration and for a specific duration. A vehicle-treated control is essential.

-

Cell Lysis: Harvest the cells and lyse them to release the proteins.

-

Protein Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate any remaining free cysteines with IAM. This step ensures that only the cysteines modified by MVS are not alkylated by IAM.

-

Proteolytic Digestion: Digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized proteomics software to search the MS/MS data against a protein sequence database. The search parameters should include a variable modification on cysteine residues corresponding to the mass of MVS (106.00885 Da).[2] Peptides identified with this modification are direct targets of MVS.[14][15]

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: Potential disruption of a kinase cascade by MVS covalent modification.

Experimental Workflows

Caption: A typical experimental workflow for identifying protein targets of MVS.

Conclusion

This compound acts as a covalent modifier of proteins, primarily through the Michael addition to cysteine residues. This fundamental mechanism of action makes it a valuable tool for chemical biology and a foundational scaffold for the design of targeted covalent inhibitors. While MVS itself may lack the potency and specificity for direct therapeutic applications, understanding its reactivity through quantitative analysis and detailed experimental protocols is essential for the rational design of next-generation covalent drugs. The workflows and conceptual frameworks presented in this guide provide a robust starting point for researchers aiming to investigate and harness the reactivity of the vinyl sulfone pharmacophore.

References

- 1. Methyl vinyl sulphone: a new class of Michael-type genotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. iris.uniupo.it [iris.uniupo.it]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 15. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of methyl vinyl sulfone in common lab solvents.

An In-depth Technical Guide to the Solubility and Stability of Methyl Vinyl Sulfone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MVS) is a key chemical intermediate and a potent Michael acceptor frequently utilized in organic synthesis and drug development, particularly as a covalent modifier of target proteins. A thorough understanding of its solubility and stability in common laboratory solvents is critical for its effective handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the physicochemical properties of MVS, focusing on its solubility profile and chemical stability. It includes available quantitative and qualitative data, detailed experimental protocols for solubility and stability assessment, and graphical representations of its primary reaction pathway and a typical stability testing workflow.

Introduction to this compound (MVS)

This compound (CAS: 3680-02-2, Formula: C₃H₆O₂S) is an organosulfur compound featuring a vinyl group attached to a sulfone.[1] This structure makes the vinyl group electron-deficient and highly susceptible to nucleophilic attack, a characteristic that defines its chemical reactivity and biological activity.[1][2] It is widely employed as an irreversible inhibitor of cysteine proteases and as a versatile building block in chemical synthesis.[3] Given its high reactivity, particularly towards biological nucleophiles like thiols and amines, careful consideration of its stability in various solvent systems is paramount for reproducible and reliable experimental outcomes.[4]

Solubility Profile of this compound

The solubility of MVS is governed by its polarity. The sulfone group imparts significant polarity, allowing it to dissolve in polar solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic laboratory solvents is not widely reported in the literature. However, its solubility in water has been documented.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |

| Water | H₂O | 10 - 50[1][5][6] | 17.2 (63 °F)[1][5][6] |

Qualitative Solubility Data

Based on its polar nature and available descriptions, the following qualitative solubility profile can be inferred.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Protic, Polar | Soluble[5][7][8] | High polarity and potential for hydrogen bonding with the sulfone oxygens. |

| Alcohols (Methanol, Ethanol) | Protic, Polar | Soluble[1] | "Like dissolves like" principle; MVS is polar. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Likely Soluble | High polarity of DMSO should facilitate dissolution. |

| Dimethylformamide (DMF) | Aprotic, Polar | Likely Soluble | High polarity of DMF should facilitate dissolution. |

| Acetone | Aprotic, Polar | Likely Soluble | Moderate polarity should allow for some degree of solubility. |

| Acetonitrile (B52724) | Aprotic, Polar | Likely Soluble | Moderate polarity should allow for some degree of solubility. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble / Insoluble | Mismatch in polarity. |

| Hexanes | Aprotic, Nonpolar | Insoluble | Significant mismatch in polarity. |

Stability and Reactivity of this compound

MVS is a reactive compound, and its stability is highly dependent on the storage conditions and the chemical environment.

General Stability and Storage

-

General Stability: MVS is considered stable under normal, ambient storage conditions.[9]

-

Incompatibilities: It is incompatible with strong oxidizing agents and can react exothermically with reducing agents.[6][7][10]

-

Polymerization: In the presence of initiators or catalysts, such as acids, MVS can undergo exothermic polymerization.[5][6][7] Commercial preparations are often stabilized with inhibitors like p-tert-butylphenol to prevent this.

-

Storage: It is recommended to store MVS at ambient or refrigerated temperatures (2-8°C) in a tightly sealed container, away from incompatible substances.[5][10]

Reactivity as a Michael Acceptor

The primary mode of reactivity for MVS is the Michael-type 1,4-addition of nucleophiles across its activated double bond. This reaction is central to its utility in drug development for forming covalent bonds with target proteins.

-

Reaction with Thiols: MVS reacts readily and selectively with thiols (e.g., cysteine residues) under physiological conditions (pH 7-9).[11]

-

Reaction with Amines: The reaction with amines (e.g., lysine (B10760008) residues) is generally slower and requires a more alkaline pH (e.g., >9.0) to proceed efficiently.[11]

-

Hydrolytic Stability: While generally water-soluble, MVS can be susceptible to hydrolysis, especially under basic conditions, which can compete with the desired nucleophilic addition. The hydrolytic stability of related vinyl sulfone dyes has been shown to be slower in certain non-aqueous environments compared to aqueous solutions.[12]

The reaction pathway for the Michael addition of a thiol to this compound is depicted below.

Caption: Michael Addition pathway of MVS with a thiol.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of MVS in a range of solvents.

-

Preparation: Aliquot approximately 2-5 mg of this compound into separate small, clean, and dry test tubes or vials.

-

Solvent Addition: To the first vial, add the chosen solvent (e.g., water, ethanol, DMSO) dropwise, starting with 0.1 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved material. A compound is considered "soluble" if a clear, homogenous solution is formed.

-

Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL. Record the volume at which dissolution occurs.

-

Classification:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: No significant dissolution is observed.

-

-

Repeat: Repeat steps 2-6 for each common laboratory solvent of interest.

Protocol for Assessing Chemical Stability via Stability-Indicating HPLC

This protocol outlines a forced degradation study to assess the stability of MVS under various stress conditions, a critical step in drug development.

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from potential degradants. A C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a common starting point.[4] A photodiode array (PDA) detector is recommended to monitor peak purity.

-

Stock Solution Preparation: Prepare a stock solution of MVS in a suitable solvent where it is known to be stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).

-